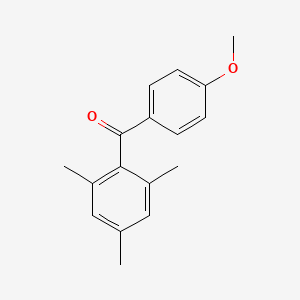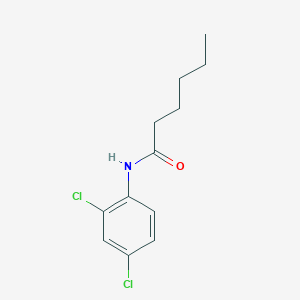![molecular formula C24H18O2 B11971386 2-[(3,4-dimethylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B11971386.png)
2-[(3,4-dimethylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-dimethylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes an indene core substituted with a phenylmethylene group and a 3,4-dimethylphenyl group
准备方法
合成路线和反应条件
2-[(3,4-二甲基苯基)(苯基)亚甲基]-1H-茚-1,3(2H)-二酮的合成通常涉及在碱的存在下,3,4-二甲基苯甲醛与 1H-茚-1,3(2H)-二酮的缩合反应。该反应通常在乙醇或甲醇等有机溶剂中进行,所用碱可以是氢氧化钠或氢氧化钾。反应混合物在回流条件下加热,以促进缩合反应,从而形成所需产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高合成效率和产率。此外,还采用重结晶和色谱等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型
2-[(3,4-二甲基苯基)(苯基)亚甲基]-1H-茚-1,3(2H)-二酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化,从而形成相应的羧酸或酮。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,从而形成醇或烷烃。
取代: 该化合物可以参与亲电或亲核取代反应,其中苯环或茚环上的取代基被其他官能团取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 乙醇中的硼氢化钠。
取代: 在催化剂存在下,用溴或氯进行卤化。
形成的主要产物
氧化: 羧酸或酮。
还原: 醇或烷烃。
取代: 卤代衍生物或其他取代产物。
科学研究应用
2-[(3,4-二甲基苯基)(苯基)亚甲基]-1H-茚-1,3(2H)-二酮具有多种科学研究应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索作为药物发现和开发中潜在的先导化合物。
工业: 用于开发先进材料,如有机半导体和光敏聚合物。
作用机制
2-[(3,4-二甲基苯基)(苯基)亚甲基]-1H-茚-1,3(2H)-二酮的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可以与酶或受体结合,调节其活性,并导致各种生物效应。例如,它可能抑制参与细胞增殖的某些酶的活性,从而表现出抗癌特性。确切的分子靶点和途径可能因特定应用和环境而异。
相似化合物的比较
类似化合物
2-[(3,4-二甲基苯基)(苯基)亚甲基]-1H-茚-1,3(2H)-二酮: 由于其特定的取代模式和结构特征而独一无二。
茚-1,3-二酮衍生物: 类似的核心结构,但取代基不同,导致化学和生物特性各异。
苯基亚甲基-茚衍生物: 类似的取代模式,但核心结构不同,影响其反应性和应用。
独特性
2-[(3,4-二甲基苯基)(苯基)亚甲基]-1H-茚-1,3(2H)-二酮的独特性在于其取代基和核心结构的特定组合,赋予其独特的化学和生物特性。这使其成为各种研究和工业应用中宝贵的化合物。
属性
分子式 |
C24H18O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-[(3,4-dimethylphenyl)-phenylmethylidene]indene-1,3-dione |
InChI |
InChI=1S/C24H18O2/c1-15-12-13-18(14-16(15)2)21(17-8-4-3-5-9-17)22-23(25)19-10-6-7-11-20(19)24(22)26/h3-14H,1-2H3 |
InChI 键 |
NUKCVPFZYLFBEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971309.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971310.png)

![3-(2-chlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971315.png)
![1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11971321.png)
![2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11971332.png)


![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11971353.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971357.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11971361.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11971378.png)

